
7-Bromo-4-ethyl-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-ethyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 7th position, an ethyl group at the 4th position, and a carbonitrile group at the 3rd position of the indole ring. These structural modifications impart unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-ethyl-1H-indole-3-carbonitrile typically involves the following steps:
Bromination: The starting material, 4-ethyl-1H-indole, is brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Nitrile Formation: The brominated intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group at the 3rd position. This can be achieved using reagents like copper(I) cyanide (CuCN) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.
化学反応の分析
Types of Reactions
7-Bromo-4-ethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).
Major Products Formed
Substitution: 7-Substituted-4-ethyl-1H-indole-3-carbonitrile derivatives.
Reduction: 7-Bromo-4-ethyl-1H-indole-3-amine.
Oxidation: 7-Bromo-4-carboxy-1H-indole-3-carbonitrile.
科学的研究の応用
7-Bromo-4-ethyl-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 7-Bromo-4-ethyl-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, ethyl, and carbonitrile groups can influence its binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
7-Bromo-1H-indole-3-carbonitrile: Lacks the ethyl group at the 4th position.
4-Ethyl-1H-indole-3-carbonitrile: Lacks the bromine atom at the 7th position.
7-Bromo-4-methyl-1H-indole-3-carbonitrile: Has a methyl group instead of an ethyl group at the 4th position.
Uniqueness
7-Bromo-4-ethyl-1H-indole-3-carbonitrile is unique due to the combination of the bromine atom, ethyl group, and carbonitrile group on the indole ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H9BrN2 |
|---|---|
分子量 |
249.11 g/mol |
IUPAC名 |
7-bromo-4-ethyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C11H9BrN2/c1-2-7-3-4-9(12)11-10(7)8(5-13)6-14-11/h3-4,6,14H,2H2,1H3 |
InChIキー |
WQMPLUPUUXEGHS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CNC2=C(C=C1)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


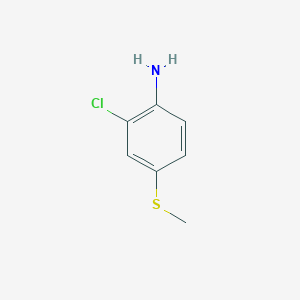
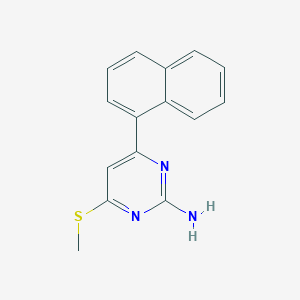
![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)

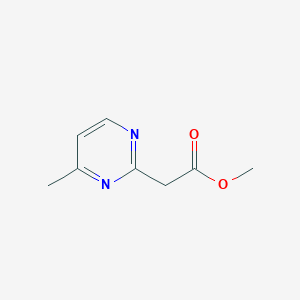
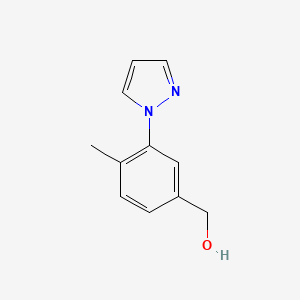
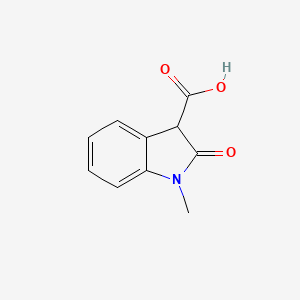
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)

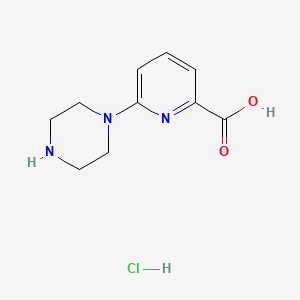
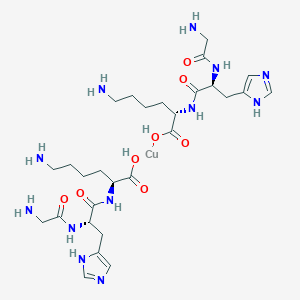


![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
